1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid 1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871869
InChI: InChI=1S/C19H19N3O3/c1-18(2,3)22-15-13(5-4-6-20-15)19(17(22)25)8-11-7-12(16(23)24)10-21-14(11)9-19/h4-7,10H,8-9H2,1-3H3,(H,23,24)
SMILES:
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

CAS No.:

Cat. No.: VC17871869

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid -

Specification

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name 1'-tert-butyl-2'-oxospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid
Standard InChI InChI=1S/C19H19N3O3/c1-18(2,3)22-15-13(5-4-6-20-15)19(17(22)25)8-11-7-12(16(23)24)10-21-14(11)9-19/h4-7,10H,8-9H2,1-3H3,(H,23,24)
Standard InChI Key SNCFRKKJQVCWMN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)N1C2=C(C=CC=N2)C3(C1=O)CC4=C(C3)N=CC(=C4)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a spirocyclic core where a cyclopenta[b]pyridine ring is connected via a single carbon atom to a pyrrolo[2,3-b]pyridine system. This creates a rigid, three-dimensional structure that influences its reactivity and binding properties. The tert-butyl group at the 1'-position provides steric bulk, while the 3-carboxylic acid moiety introduces polarity, enabling hydrogen bonding and salt formation .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₃O₃
Molecular Weight337.4 g/mol
CAS Number1455358-16-3
Stereochemistry(S)-enantiomer available

A related compound with CAS 1375541-21-1 shares the spirocyclic scaffold but lacks the tert-butyl group, highlighting the structural diversity within this class .

Synthesis and Optimization

Retrosynthetic Analysis

The synthesis likely involves:

  • Ring Construction: Cyclocondensation of aminopyridine derivatives to form the pyrrolo[2,3-b]pyridine moiety.

  • Spirocyclization: Dianion alkylation or photochemical methods to fuse the two heterocycles .

  • Functionalization: Introduction of the tert-butyl group via nucleophilic substitution and oxidation to install the ketone.

Practical Considerations

A patented route for a similar spiro oxindole achieved 35% yield over eight steps using dichloromethane and tert-butylhypochlorite, avoiding chromatography . For the target compound, enantioselective synthesis may employ chiral auxiliaries or asymmetric catalysis, as evidenced by the commercial availability of the (S)-enantiomer .

Table 2: Comparative Synthetic Routes

StepReagents/ConditionsYieldReference
SpirocyclizationTert-butylhypochlorite, Et₃N60%
Carboxylic Acid Formation2N NaOH, MeOH/H₂O91%

Pharmaceutical Applications

Kinase Inhibition

Spirocyclic frameworks are privileged structures in kinase inhibitor design due to their ability to occupy hydrophobic pockets. The tert-butyl group in this compound may enhance selectivity for kinases like JAK2 or BTK, analogous to FDA-approved drugs.

CompanyLocationPurityContact
Ruiyixiang Hangzhou Imp. & Exp. Co.China>95%sales@shuypharm.com
Capot Chemical Co.Hangzhou98%sales@capotchem.com

Pricing is typically negotiated directly, with bulk quantities (>100 g) priced at $50–100/g based on analogous intermediates .

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes via X-ray crystallography.

  • Derivatization: Explore sulfonamide or acylhydrazone derivatives for enhanced potency.

  • Scale-Up: Develop continuous-flow synthesis to improve yield and reduce costs .

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